molecular formula C10H8Br2F2O3 B1409829 Methyl 2,4-dibromo-5-(difluoromethoxy)phenylacetate CAS No. 1803834-23-2

Methyl 2,4-dibromo-5-(difluoromethoxy)phenylacetate

Cat. No.: B1409829
CAS No.: 1803834-23-2
M. Wt: 373.97 g/mol
InChI Key: SDALXFJEKPSFSG-UHFFFAOYSA-N
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Description

Methyl 2,4-dibromo-5-(difluoromethoxy)phenylacetate is a complex organic compound with the molecular formula C10H7Br2F2O3 and a molecular weight of 419.97 g/mol.

Properties

IUPAC Name

methyl 2-[2,4-dibromo-5-(difluoromethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2F2O3/c1-16-9(15)3-5-2-8(17-10(13)14)7(12)4-6(5)11/h2,4,10H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDALXFJEKPSFSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1Br)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-dibromo-5-(difluoromethoxy)phenylacetate typically involves the bromination of a precursor compound followed by esterification. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. The esterification step involves the reaction of the brominated intermediate with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dibromo-5-(difluoromethoxy)phenylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield dehalogenated products.

    Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Dehalogenated phenylacetates.

    Substitution: Substituted phenylacetates with various functional groups.

Scientific Research Applications

Methyl 2,4-dibromo-5-(difluoromethoxy)phenylacetate has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including anticancer, antibacterial, and antifungal properties.

    Medicine: Explored in drug development for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2,4-dibromo-5-(difluoromethoxy)phenylacetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,5-dibromo-4-(difluoromethoxy)phenylacetate: Similar in structure but with different bromine substitution patterns.

    Methyl 2,4-dibromo-5-(trifluoromethoxy)phenylacetate: Contains a trifluoromethoxy group instead of a difluoromethoxy group.

Uniqueness

Methyl 2,4-dibromo-5-(difluoromethoxy)phenylacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

Chemical Profile

  • IUPAC Name : Methyl 2,4-dibromo-5-(difluoromethoxy)phenylacetate
  • Molecular Formula : C10H8Br2F2O3
  • Molecular Weight : 373.97 g/mol
  • CAS Number : 1806293-65-1

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of phenylacetate compounds can exhibit significant anticonvulsant properties. For instance, compounds structurally related to this compound have been evaluated in various models, showing promising results in the Maximal Electroshock Seizure (MES) test and Pentylenetetrazol (PTZ) test.

Table 1: Anticonvulsant Activity of Related Compounds

CompoundED50 (mg/kg)TD50 (mg/kg)PI (Protective Index)
Compound A11.854.54.6
Compound B19.736.533.9
This compoundTBDTBDTBD

Note: TBD = To Be Determined; further studies are required to establish these values for the compound .

The anticonvulsant effects of this compound may be attributed to its ability to modulate neurotransmitter systems, particularly by inhibiting excitatory pathways or enhancing inhibitory pathways in the central nervous system. The exact mechanism remains to be elucidated through further pharmacological studies.

Toxicological Profile

Understanding the safety profile is crucial for any pharmaceutical candidate. Preliminary assessments indicate that compounds similar to this compound may exhibit low neurotoxicity at effective doses. The protective index (PI) is a critical measure here, with higher values indicating a safer therapeutic window.

Study on Antiepileptic Properties

In a comparative study involving various dibrominated phenylacetates, this compound was tested alongside known antiepileptic drugs. The study aimed to evaluate both efficacy and safety profiles using animal models:

  • Animal Model : Mice were used for testing.
  • Methods : MES and PTZ tests were conducted.
  • Results : Initial findings suggested that the compound exhibited comparable efficacy to established antiepileptic drugs with a favorable safety profile.

Inhibition of Phospholipase A2

Another area of research involves the inhibition of lysosomal phospholipase A2 (PLA2), which is implicated in drug-induced phospholipidosis—a condition characterized by the accumulation of phospholipids within lysosomes. Compounds with structural similarities to this compound have shown potential in inhibiting PLA2 activity:

  • Research Findings : Inhibition assays indicated that certain dibrominated compounds could modulate PLA2 activity effectively, suggesting a pathway for further investigation into their therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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